molecular formula C8H12N2O3 B8130396 Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B8130396
M. Wt: 184.19 g/mol
InChI Key: WYGLEFOROGPDHC-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a hydroxy group, two methyl groups, and an acetic acid methyl ester moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 3,5-dimethylpyrazole with appropriate reagents to introduce the hydroxy and acetic acid methyl ester functionalities. One common method involves the alkylation of 3,5-dimethylpyrazole with chloroacetic acid methyl ester in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of (4-oxo-3,5-dimethylpyrazol-1-yl)-acetic acid methyl ester.

    Reduction: Formation of (4-hydroxy-3,5-dimethylpyrazol-1-yl)-ethanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The hydroxy group and the ester moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the hydroxy and acetic acid methyl ester functionalities.

    4-Hydroxy-3,5-dimethylpyrazole: Lacks the acetic acid methyl ester moiety.

    (4-Hydroxy-3,5-dimethylpyrazol-1-yl)-acetic acid: Lacks the methyl ester group.

Uniqueness

Methyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the hydroxy group and the acetic acid methyl ester moiety allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-(4-hydroxy-3,5-dimethylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5-8(12)6(2)10(9-5)4-7(11)13-3/h12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGLEFOROGPDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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